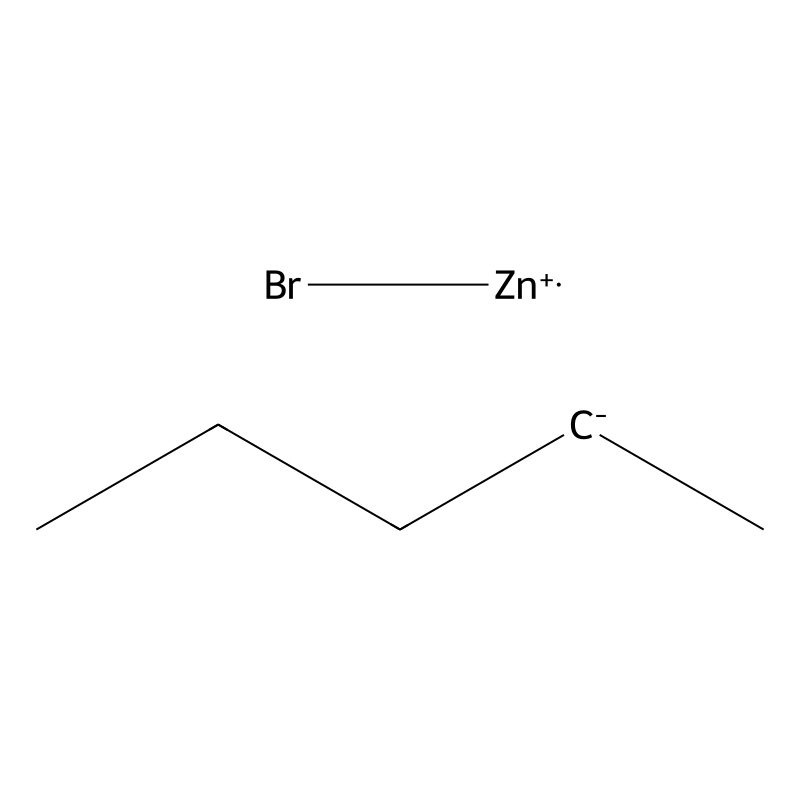

2-Pentylzinc bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Zinc–Bromine Rechargeable Batteries

Field: Energy Storage

Method: The device configurations, working mechanisms, and performance evaluation of ZBRBs are discussed in the research.

Bromination of Alkylbenzenes and Alkoxybenzenes

Field: Physical Chemistry

Results: For bromination at the para position of alkylbenzenes, overall reactivity increased from tert-butyl < ethyl ≈ isopropyl.

Photochemical Benzylic Bromination

Field: Organic Chemistry

Application: BrCCl3 represents a rarely used benzylic brominating reagent with complementary reactivity to other reagents.

Method: Its reactivity has been revisited in continuous flow.

Results: The method revealed compatibility with electron-rich aromatic substrates.

Perovskite Photodetectors

Field: Optoelectronics

Continuous Photochemical Benzylic Bromination

Continuous Photochemical Benzylic Bromination

2-Pentylzinc bromide is an organozinc compound characterized by the presence of a pentyl group attached to a zinc atom, along with a bromide ion. This compound is typically represented by the formula . It is a colorless liquid that is sensitive to moisture and air, necessitating careful handling under inert atmospheres. As an organozinc reagent, 2-pentylzinc bromide serves as a versatile intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds.

- Nucleophilic Addition: It can react with carbonyl compounds to form alcohols after hydrolysis. For instance, reacting with an aldehyde or ketone yields secondary or tertiary alcohols.

- Cross-Coupling Reactions: It can engage in cross-coupling reactions with halides in the presence of palladium catalysts, facilitating the formation of larger carbon frameworks.

- Grignard-Type Reactions: Similar to other Grignard reagents, it can react with electrophiles to form new carbon-carbon bonds.

2-Pentylzinc bromide can be synthesized through several methods:

- Direct Reaction of Zinc with Alkyl Halides: The most common method involves the reaction of zinc metal with 1-bromopentane in a suitable solvent such as tetrahydrofuran or diethyl ether:

- Transmetalation: This involves the reaction of an existing organozinc compound with zinc bromide.

- Using Zinc Chloride: In some cases, zinc chloride can be used as a precursor, reacting with alkyl lithium reagents to produce 2-pentylzinc bromide.

The interaction studies involving 2-pentylzinc bromide primarily focus on its reactivity with electrophiles and other nucleophiles. These studies help elucidate its behavior in various chemical environments and its potential role in synthetic pathways. Understanding these interactions is crucial for optimizing reaction conditions and yields.

Several compounds are structurally or functionally similar to 2-pentylzinc bromide, including:

- Phenylzinc Bromide: Used extensively for similar applications in organic synthesis but lacks the alkyl chain's steric effects.

- Butylzinc Bromide: A shorter-chain analog that may exhibit different reactivity patterns compared to 2-pentylzinc bromide.

- Octylzinc Bromide: A longer-chain variant that could influence solubility and reactivity due to increased hydrophobic character.

Comparison TableCompound Structure Key

Dates

Last modified: 08-16-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds

| Compound | Structure | Key

Dates

Last modified: 08-16-2023

Explore Compound TypesGet ideal chemicals from 750K+ compounds

|

|---|